molecular formula C9H19NO2 B12883027 Ethyl (2-methylpentan-2-yl)carbamate

Ethyl (2-methylpentan-2-yl)carbamate

Cat. No.: B12883027
M. Wt: 173.25 g/mol
InChI Key: VXZPUIRRUBNNBK-UHFFFAOYSA-N
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Description

Ethyl (2-methylpentan-2-yl)carbamate is an organic compound with the molecular formula C9H19NO2. It is a derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by an ethyl group, and the hydrogen atom of the amino group is replaced by a 2-methylpentan-2-yl group. This compound is part of the carbamate family, which is known for its diverse applications in various fields, including agriculture, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2-methylpentan-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of 2-methylpentan-2-amine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine attacks the carbonyl carbon of the ethyl chloroformate, resulting in the formation of the carbamate.

Another method involves the use of carbon dioxide and an appropriate alcohol in the presence of a catalyst. For example, a three-component coupling of amines, carbon dioxide, and halides can efficiently produce carbamates in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI) under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-methylpentan-2-yl)carbamate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base, the carbamate can hydrolyze to produce 2-methylpentan-2-amine and ethyl alcohol.

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides or carboxylic acids.

    Substitution: Nucleophilic substitution reactions can occur, where the ethyl group or the 2-methylpentan-2-yl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under appropriate conditions.

Major Products

    Hydrolysis: 2-Methylpentan-2-amine and ethyl alcohol.

    Oxidation: Corresponding amides or carboxylic acids.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Ethyl (2-methylpentan-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2-methylpentan-2-yl)carbamate involves its interaction with specific molecular targets. For instance, carbamate compounds are known to inhibit enzymes such as acetylcholinesterase by forming a stable carbamoyl-enzyme complex, which prevents the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Comparison with Similar Compounds

Ethyl (2-methylpentan-2-yl)carbamate can be compared with other carbamate derivatives such as:

    Methyl carbamate: A simpler carbamate with a methyl group instead of an ethyl group.

    Phenyl carbamate: Contains a phenyl group, offering different reactivity and biological activity.

    Butyl carbamate: Features a butyl group, which affects its solubility and stability.

The uniqueness of this compound lies in its specific alkyl substitution, which imparts distinct chemical and biological properties compared to other carbamates .

Biological Activity

Ethyl (2-methylpentan-2-yl)carbamate, a member of the carbamate family, is known for its biological activity, particularly as an inhibitor of cholinesterases. This article aims to explore its biological activity through various studies, case reports, and analytical evaluations.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C9_{9}H17_{17}NO2_{2}
  • Molecular Weight : 173.24 g/mol

The compound exhibits properties typical of carbamates, including inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in the nervous system.

Carbamates like this compound function by binding to the active site of AChE and BChE, leading to the accumulation of acetylcholine at synaptic junctions. This mechanism can result in neurotoxic effects due to overstimulation of cholinergic receptors.

Inhibition of Cholinesterases

Research has shown that this compound exhibits significant inhibitory activity against cholinesterases. A study highlighted that certain carbamate derivatives demonstrated high selectivity and potency compared to established inhibitors like rivastigmine:

CompoundIC50_{50} (µM)Selectivity Index
This compoundTBDTBD
Rivastigmine20.01.0
Compound 5j6.5710

This table illustrates the comparative effectiveness of this compound against cholinesterases, indicating potential therapeutic applications in conditions like Alzheimer's disease.

Toxicity Studies

A toxicity assessment conducted on related ethyl-carbamates revealed that these compounds generally exhibit low acute toxicity. The oral LD50_{50} values ranged from 300 to 2000 mg/kg, suggesting a moderate safety profile:

CompoundOral LD50_{50} (mg/kg)Dermal LD50_{50} (mg/kg)
Ethyl-4-bromophenyl-carbamate300 - 2000>5000
Ethyl-4-chlorophenyl-carbamate300 - 2000>5000

These findings indicate that while some carbamates can cause nervous system manifestations at higher doses, they generally possess low dermal toxicity.

Case Study 1: Inhibition of BChE

In a specific study involving the evaluation of several carbamates, this compound was noted for its ability to inhibit BChE effectively. The study utilized molecular docking techniques to elucidate the binding interactions at the enzyme's active site, which were crucial for understanding its biological activity.

Case Study 2: Environmental Impact

Research into the environmental effects of carbamates indicated that compounds like this compound can affect non-target species, including aquatic organisms. The transcriptional changes in Daphnia magna exposed to carbamates showed significant alterations in gene expression related to energy metabolism and stress responses.

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

ethyl N-(2-methylpentan-2-yl)carbamate

InChI

InChI=1S/C9H19NO2/c1-5-7-9(3,4)10-8(11)12-6-2/h5-7H2,1-4H3,(H,10,11)

InChI Key

VXZPUIRRUBNNBK-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)NC(=O)OCC

Origin of Product

United States

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